
(E)-(1-Phenyl-2-tosylvinyl)(4-(trifluoromethyl)phenyl)selane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-(1-Phenyl-2-tosylvinyl)(4-(trifluoromethyl)phenyl)selane is an organoselenium compound characterized by the presence of a phenyl group, a tosylvinyl group, and a trifluoromethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(1-Phenyl-2-tosylvinyl)(4-(trifluoromethyl)phenyl)selane typically involves the reaction of a vinyl tosylate with a phenylselenium reagent under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.
化学反応の分析
Types of Reactions
(E)-(1-Phenyl-2-tosylvinyl)(4-(trifluoromethyl)phenyl)selane undergoes various types of chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenide derivatives.
Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(E)-(1-Phenyl-2-tosylvinyl)(4-(trifluoromethyl)phenyl)selane has several applications in scientific research:
Biology: Studied for its potential biological activity, including antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of selenium-based drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of (E)-(1-Phenyl-2-tosylvinyl)(4-(trifluoromethyl)phenyl)selane involves its interaction with various molecular targets. The selenium atom can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound can interact with specific enzymes and proteins, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
Diphenyl diselenide: Another organoselenium compound with similar redox properties.
Selenocysteine: A naturally occurring selenium-containing amino acid.
Selenomethionine: A selenium analog of the amino acid methionine.
Uniqueness
(E)-(1-Phenyl-2-tosylvinyl)(4-(trifluoromethyl)phenyl)selane is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties. This makes it particularly useful in applications requiring specific reactivity and stability.
特性
分子式 |
C22H17F3O2SSe |
|---|---|
分子量 |
481.4 g/mol |
IUPAC名 |
1-methyl-4-[(E)-2-phenyl-2-[4-(trifluoromethyl)phenyl]selanylethenyl]sulfonylbenzene |
InChI |
InChI=1S/C22H17F3O2SSe/c1-16-7-11-19(12-8-16)28(26,27)15-21(17-5-3-2-4-6-17)29-20-13-9-18(10-14-20)22(23,24)25/h2-15H,1H3/b21-15+ |
InChIキー |
IFGCKADKHZLNLT-RCCKNPSSSA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C=C(\C2=CC=CC=C2)/[Se]C3=CC=C(C=C3)C(F)(F)F |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C=C(C2=CC=CC=C2)[Se]C3=CC=C(C=C3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Aminobenzo[d]oxazole-7-carboxamide](/img/structure/B12862725.png)

![1h-Pyrrolo[3,2-b]pyridine-7-acetonitrile](/img/structure/B12862730.png)
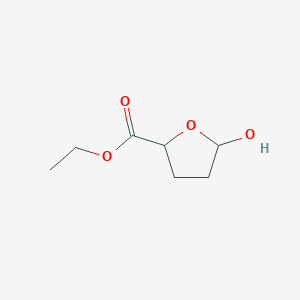
![Benzyl N-[(4-hydroxy-1-bicyclo[2.2.2]octanyl)methyl]carbamate](/img/structure/B12862737.png)
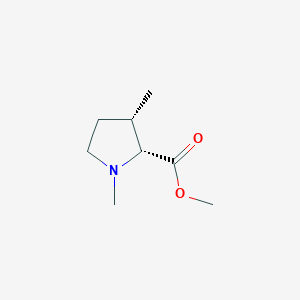
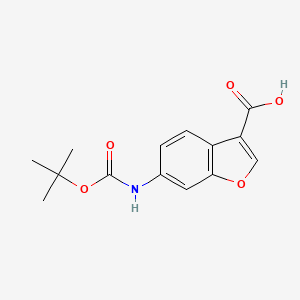
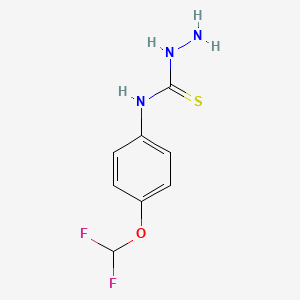


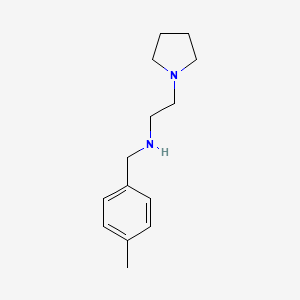
![3-(4-Bromobenzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12862770.png)
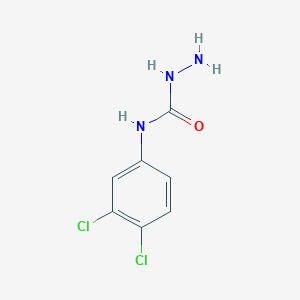
![4-(Iodomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane](/img/structure/B12862786.png)
